

# Application Note: Detection of p53 Acetylation Following JGB1741 Treatment using Western Blot

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## Compound of Interest

Compound Name: JGB1741

Cat. No.: B560395

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## Introduction

The tumor suppressor protein p53 plays a critical role in cellular stress responses, including DNA repair, cell cycle arrest, and apoptosis. Its activity is tightly regulated by post-translational modifications, including acetylation. Acetylation of p53, primarily mediated by acetyltransferases like p300/CBP, enhances its stability and transcriptional activity. Conversely, deacetylases, such as SIRT1 (Sirtuin 1), remove acetyl groups from p53, leading to its inactivation.

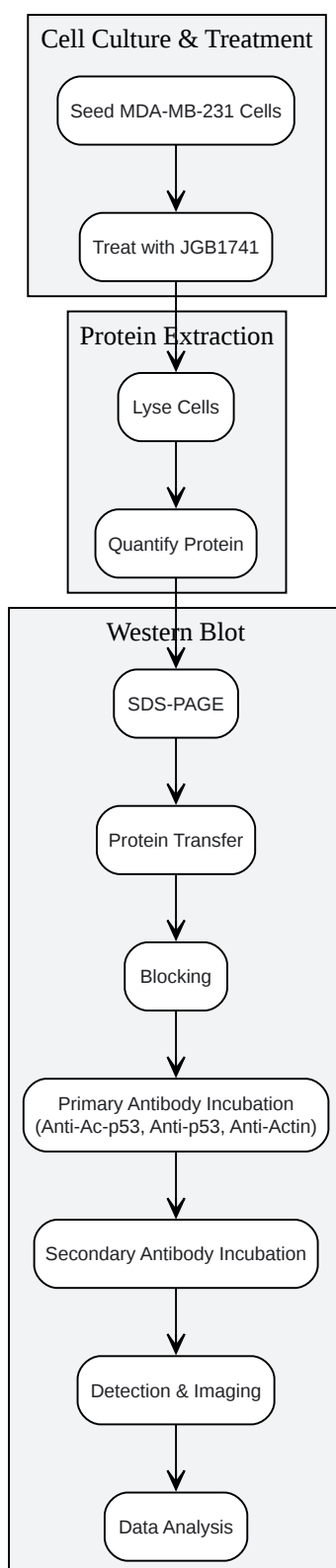
**JGB1741** is a potent and specific small molecule inhibitor of SIRT1.<sup>[1][2][3]</sup> By inhibiting SIRT1, **JGB1741** is expected to increase the levels of acetylated p53, thereby promoting p53-mediated apoptosis in cancer cells.<sup>[2][4]</sup> This application note provides a detailed protocol for the detection and semi-quantification of acetylated p53 in cell lysates by Western blot following treatment with **JGB1741**.

## Signaling Pathway

The signaling pathway illustrating the mechanism of action of **JGB1741** on p53 acetylation is depicted below. Under normal conditions, SIRT1 deacetylates p53, keeping its activity in check. Upon treatment with **JGB1741**, SIRT1 is inhibited, leading to an accumulation of acetylated

p53. Acetylated p53 can then activate downstream target genes, such as p21, to induce apoptosis.





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## References

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